2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide is a pyrido-pyrimidine derivative featuring a benzodioxole-substituted methyl group at position 3 of the pyrimidine core and an acetamide moiety linked to a 4-(trifluoromethyl)phenyl group. This structure combines a heterocyclic scaffold with electron-withdrawing (trifluoromethyl) and lipophilic (benzodioxole) substituents, which are known to influence pharmacokinetics and target binding .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N4O5/c25-24(26,27)15-4-6-16(7-5-15)29-20(32)12-30-17-2-1-9-28-21(17)22(33)31(23(30)34)11-14-3-8-18-19(10-14)36-13-35-18/h1-10H,11-13H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBVUNMCQZTUBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC(=O)NC5=CC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 354.32 g/mol |
| Molecular Formula | C17 H14 N4 O5 |
| LogP | 0.9657 |
| Polar Surface Area | 92.373 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes involved in cellular signaling pathways, potentially leading to anti-inflammatory and anticancer effects. The benzodioxole moiety may enhance the compound's affinity for these targets by facilitating binding through hydrogen bonding and hydrophobic interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in cell cultures. It appears to inhibit the NF-kB pathway, which is crucial for the expression of pro-inflammatory cytokines.
- Antimicrobial Properties : Some studies have reported that this compound possesses antimicrobial activity against specific bacterial strains, although further research is needed to elucidate its full spectrum of activity.
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Anticancer Effects : A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability (IC50 values around 15 µM) and increased apoptosis rates compared to untreated controls .
- Anti-inflammatory Research : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced levels of TNF-alpha and IL-6 in serum samples . This suggests its potential as an anti-inflammatory agent.
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Core Heterocyclic Scaffold
The pyrido[3,2-d]pyrimidine core of the target compound is distinct from pyrido[4,3-d]pyrimidinones (e.g., ) in its fused ring orientation, which may alter binding to kinase ATP pockets or other enzymatic targets . Imidazo-pyridine analogs () exhibit COX-2 selectivity due to sulfinyl and fluorophenyl groups, whereas the benzodioxole substituent in the target compound could enhance blood-brain barrier penetration .
Substituent Effects
- Trifluoromethyl Phenyl Acetamide : The electron-withdrawing CF₃ group enhances metabolic stability and binding affinity to hydrophobic pockets, as seen in NZ-65 () and kinase inhibitors .
- Comparison with Sulfonamide Analogs : Compound 35 () uses a sulfonamide linker for analgesia, while the target compound’s acetamide linkage may reduce off-target interactions common in sulfonamide-based drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
